(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride

Description

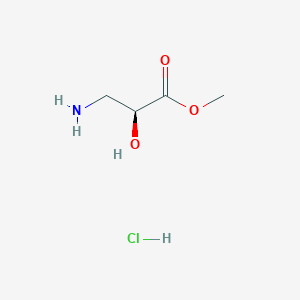

(S)-Methyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral amino ester hydrochloride characterized by an (S)-configured stereocenter, a hydroxyl group at the C2 position, and an amino group at the C3 position of the propanoate backbone. The hydroxyl and amino groups enable hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

methyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGYHFYSWICSP-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72185-81-0 | |

| Record name | (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride typically involves the esterification of (S)-3-amino-2-hydroxypropanoic acid. This process can be achieved through several methods, including:

Esterification with Methanol: The reaction of (S)-3-amino-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(S)-Methyl 3-amino-2-hydroxypropanoate hydrochloride is widely utilized in organic synthesis due to its functional groups, which allow for various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable in the creation of more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketones or aldehydes | Methyl 3-oxo-2-hydroxypropanoate |

| Reduction | Amino group reduced to primary amines | Various primary amines |

| Substitution | Hydroxyl group substituted with other functional groups | Various substituted derivatives |

Biological Applications

Role in Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways and enzyme interactions. Its amino and hydroxyl groups facilitate hydrogen bonding and influence enzyme activity, making it a subject of interest in biochemical studies.

Potential Therapeutic Applications

The compound has been explored for its potential in drug development. It serves as a precursor for synthesizing amino acid derivatives that may exhibit therapeutic effects. Notably, derivatives of this compound have shown antiviral activity against the hepatitis C virus, indicating its potential as a lead compound for new antiviral agents .

Pharmaceutical Applications

Use in Drug Development

This compound is integral to the synthesis of various pharmaceuticals. Its chiral nature allows for the production of optically active compounds that are critical in medicinal chemistry.

Case Study: Antiviral Activity

In studies examining antiviral compounds, derivatives of this compound demonstrated promising results against hepatitis C virus infections. These derivatives exhibited higher selectivity indices compared to standard treatments like ribavirin, suggesting a favorable safety profile and efficacy .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing polymers and resins. The compound's stability and solubility characteristics enhance its utility in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in catalytic cycles, and influence metabolic pathways. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in drug synthesis.

Comparison with Similar Compounds

Key Observations:

Cyclohexyl and aromatic substituents (e.g., 2,4-dimethylphenyl) significantly increase molecular weight and lipophilicity, making these analogs candidates for CNS-targeting drugs .

Electronic and Steric Influences: The hydroxyl group in the parent compound facilitates hydrogen bonding, critical for interactions with biological targets. In contrast, fluorine’s electronegativity may stabilize adjacent bonds, enhancing metabolic resistance .

Biological Activity: Chlorinated analogs may exhibit alkylating properties, akin to nitrosoureas (e.g., ACNU), which alkylate DNA and proteins . However, direct evidence for the parent compound’s activity is lacking. Methylamino and isopropyl ester groups (e.g., ) suggest applications in antimicrobial or antiviral agents, though further studies are needed .

Research Findings and Structural-Activity Relationships (SAR)

- Metabolic Stability : Ethylene-labeled nitrosoureas (e.g., ACNU) demonstrate rapid clearance, with half-lives under 15 minutes in plasma. Substituents like fluorine or aromatic groups may prolong circulation by reducing enzymatic degradation .

- Protein Binding: Cyclohexylcarbamoyl groups in nitrosoureas bind extensively to proteins, suggesting that bulky substituents in propanoate analogs could enhance protein interactions, though this requires validation .

- Stereochemical Specificity : The (S)-configuration in all listed compounds ensures chiral specificity, critical for enantioselective biological activity. Racemic mixtures of similar esters show reduced efficacy in preclinical models .

Biological Activity

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride, also known as methyl serinate hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNO

- CAS Number : 72185-81-0

- Molecular Weight : 137.58 g/mol

This compound acts primarily as a precursor for the synthesis of neurotransmitters and plays a crucial role in metabolic pathways. It is structurally related to amino acids, which allows it to participate in various biochemical reactions.

- Neurotransmitter Synthesis : The compound is involved in the synthesis of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.

- Enzyme Modulation : It has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can influence metabolic pathways, particularly those related to amino acid metabolism.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- In vitro Studies : The compound showed inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Cell Culture Experiments : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cell lines treated with this compound .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Due to its role in neurotransmitter synthesis, it is being investigated for use in treating conditions like depression and anxiety.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for infections.

- Inflammatory Conditions : Given its anti-inflammatory effects, the compound may be useful in managing diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Case Study on Neuroprotection :

- Clinical Trials :

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.